molecular formula C23H24N2O6S2 B12136554 N-(3-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

N-(3-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12136554
M. Wt: 488.6 g/mol
InChI Key: DDCRMSBLLQWZOP-XDHOZWIPSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a 3,4,5-trimethoxybenzylidene group at the 5-position (Z-configuration at the exocyclic double bond, designated as 5E).

Properties

Molecular Formula

C23H24N2O6S2

Molecular Weight

488.6 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C23H24N2O6S2/c1-28-16-7-5-6-15(13-16)24-20(26)8-9-25-22(27)19(33-23(25)32)12-14-10-17(29-2)21(31-4)18(11-14)30-3/h5-7,10-13H,8-9H2,1-4H3,(H,24,26)/b19-12+

InChI Key

DDCRMSBLLQWZOP-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the 5-Benzylidene Position

Modifications in the Propanamide Side Chain

  • N-(3-Fluorophenyl) (): Fluorine’s electronegativity and small size may enhance metabolic stability but reduce steric bulk compared to the 3-methoxyphenyl group in the target compound .
  • N-Pyridin-2-yl (): The pyridine nitrogen enables coordination with metal ions or acidic residues in biological targets, offering distinct binding mechanisms .

Structural Analogues with Alternative Heterocyclic Cores

1,2,4-Triazole Derivatives (–14)

Compounds like (E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine replace the thiazolidinone with a triazole ring.

Rhodanine-Based Analogues ()

Rhodanine derivatives (e.g., 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide ) feature an additional thione group, increasing electrophilicity and reactivity as Michael acceptors, which may enhance covalent binding to biological targets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Predicted logP* Key Features
Target Compound ~477.5 3,4,5-Trimethoxybenzylidene 3.2 High lipophilicity, strong π-π stacking
N-(3-Fluorophenyl) Analog (E4) 392.5 2-Thienylmethylene, 3-fluorophenyl 2.8 Enhanced metabolic stability
N-Pyridin-2-yl Analog (E11) 359.4 Furan-2-ylmethylidene 1.9 Increased polarity, metal coordination
Rhodanine Analog (E6) ~350–400 Varied benzylidenes, 2-methylphenyl 2.5–3.0 Electrophilic thione for covalent binding

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

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